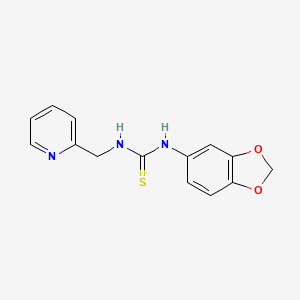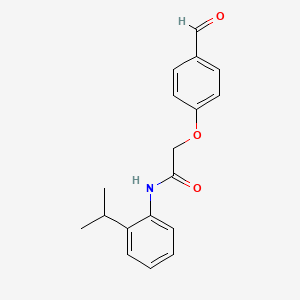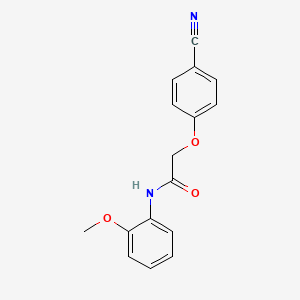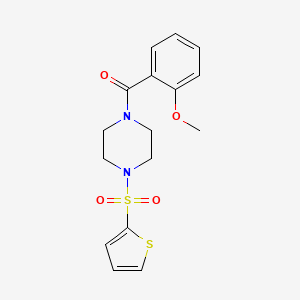
N-1,3-benzodioxol-5-yl-N'-(2-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-(2-pyridinylmethyl)thiourea, commonly known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. BPTU belongs to the class of thiourea derivatives and possesses unique chemical and biological properties that make it a promising candidate for drug development.
作用機序
The mechanism of action of BPTU involves the inhibition of thioredoxin reductase (TrxR), an enzyme that plays a crucial role in maintaining the redox balance in cells. BPTU binds to the active site of TrxR, leading to the depletion of intracellular thiols and the accumulation of reactive oxygen species (ROS). The accumulation of ROS triggers the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BPTU has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, BPTU has been found to possess antioxidant and anti-inflammatory properties. BPTU has been shown to reduce oxidative stress and inflammation in various disease models, including Alzheimer's disease and Parkinson's disease. Furthermore, BPTU has been found to protect against ischemia-reperfusion injury in animal models.
実験室実験の利点と制限
BPTU has several advantages as a laboratory reagent. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. Furthermore, BPTU has been extensively characterized, and its biochemical and physiological effects are well-established. However, one of the limitations of BPTU is its potential toxicity at high concentrations. Therefore, careful dose optimization is necessary when using BPTU in laboratory experiments.
将来の方向性
There are several future directions for research on BPTU. One potential application of BPTU is in the development of new drugs for the treatment of neurodegenerative diseases. BPTU has been shown to possess neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Furthermore, BPTU may have applications in the development of new drugs for the treatment of viral infections. BPTU has been found to inhibit the replication of several viruses, including HIV and hepatitis C virus. Therefore, further research is necessary to explore the full potential of BPTU in drug development.
合成法
The synthesis of BPTU involves the reaction of 2-aminopyridine with 2-(1,3-benzodioxol-5-yl) ethyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure BPTU. The synthesis of BPTU has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学的研究の応用
BPTU has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BPTU is in the development of new drugs for the treatment of cancer. BPTU has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, BPTU has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c20-14(16-8-11-3-1-2-6-15-11)17-10-4-5-12-13(7-10)19-9-18-12/h1-7H,8-9H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBCUYUUANDJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)




![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)


![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)
